Structural Elucidation of[4-(2-Cbz-aminoEthyl)phenyl]acetic acid: A Comprehensive Analytical Guide
Structural Elucidation of[4-(2-Cbz-aminoEthyl)phenyl]acetic acid: A Comprehensive Analytical Guide
Executive Summary
[4-(2-Cbz-aminoEthyl)phenyl]acetic acid (Molecular Formula: C₂₀H₂₃NO₄, MW: 341.40 g/mol ) is a highly versatile bifunctional building block widely utilized in peptidomimetic synthesis, fragment-based drug discovery, and late-stage API functionalization. The molecule features an orthogonally protected primary amine (via a carboxybenzyl or 'Cbz' group) and a reactive phenylacetic acid moiety. Due to the structural complexity introduced by the carbamate group—specifically the potential for restricted rotation and hydrogen bonding—rigorous multi-modal structure elucidation is required to definitively confirm its identity, connectivity, and purity[1].
This whitepaper outlines the authoritative, self-validating analytical logic required to elucidate this specific structure, synthesizing High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy into a cohesive proof of structure.
Strategic Analytical Framework & Causality
The successful elucidation of complex organic intermediates requires moving beyond mere data collection to understanding the causality behind the analytical parameters chosen.
Solvent Selection Causality (NMR)
Carbamate derivatives, such as the Cbz-protected amine in this molecule, exhibit restricted rotation around the C–N partial double bond. In non-polar solvents (e.g., CDCl₃), this restricted rotation often results in the observation of distinct syn and anti rotamers on the NMR timescale. This phenomenon leads to peak duplication, complex multiplets, and broadened spectra that obscure structural assignments[2].
The Solution: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the NMR solvent. Its high dielectric constant and strong hydrogen-bond accepting nature disrupt the intermolecular dimerization of the carboxylic acid. Furthermore, it accelerates the rotameric exchange of the carbamate, coalescing the signals into sharp, interpretable, first-order peaks.
Ionization Polarity Causality (HRMS)
The target molecule contains both a proton-donating moiety (carboxylic acid) and a proton-accepting moiety (carbamate/amine). Therefore, an orthogonal dual-polarity Electrospray Ionization (ESI) approach is utilized. Negative ionization mode targets the facile deprotonation of the acetic acid group to yield the [M-H]⁻ ion, while positive mode targets the carbamate adduction to yield[M+H]⁺ and [M+Na]⁺ ions. This dual-mode confirmation acts as an internal validation system, ensuring the exact mass is not an artifact of background interference.
Multi-Modal Integration
While 1D NMR isolates the individual spin systems (the ethyl chain, the Cbz benzyl group, the central phenyl ring, and the acetic acid), it cannot definitively prove the connectivity across the quaternary carbons (C1 and C4) of the central phenyl ring. This necessitates 2D HMBC (Heteronuclear Multiple Bond Correlation) to bridge these structural fragments, a workflow supported by modern multi-modal spectral interpretation standards[3].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate internal calibration and orthogonal checks.
Protocol A: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute a 10 µL aliquot into 990 µL of a 50:50 Methanol/Water mixture containing 0.1% Formic Acid (for positive mode) or 0.1% Ammonium Hydroxide (for negative mode).
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Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to achieve sub-5 ppm mass accuracy.
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Acquisition: Inject 5 µL of the sample. Acquire full-scan data from m/z 100 to 1000 in both positive and negative ESI modes.
Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).
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1D Acquisition: Acquire a ¹H NMR spectrum (400 MHz, 16 scans, relaxation delay d1 = 2s) and a ¹³C{¹H} NMR spectrum (100 MHz, 1024 scans, d1 = 2s).
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2D Acquisition: Acquire gradient-selected COSY (to map the ethyl chain), HSQC (optimized for ¹J_CH = 145 Hz to map directly attached protons), and HMBC (optimized for long-range ⁿJ_CH = 8 Hz to bridge quaternary carbons).
Protocol C: Fourier-Transform Infrared (FT-IR) Spectroscopy
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Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Collect a background spectrum (ambient air).
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Acquisition: Place 2 mg of the neat solid sample onto the ATR crystal. Apply consistent pressure using the anvil. Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
Data Presentation & Spectroscopic Assignments
The quantitative data extracted from the protocols above strictly validates the proposed structure.
Table 1: HRMS (ESI-TOF) Data Summary
| Ionization Mode | Adduct | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| Positive (+) | [M+H]⁺ | 342.1700 | 342.1704 | +1.1 |
| Positive (+) | [M+Na]⁺ | 364.1519 | 364.1525 | +1.6 |
| Negative (-) | [M-H]⁻ | 340.1554 | 340.1549 | -1.4 |
Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |
| 12.30 | br s | 1H | - | -COOH (Carboxylic acid) |
| 7.38 – 7.28 | m | 5H | - | Cbz Aromatic protons |
| 7.25 | t | 1H | 5.5 | -NH- (Carbamate) |
| 7.15 | d | 2H | 8.0 | Central Ar-H (H-2, H-6) |
| 7.11 | d | 2H | 8.0 | Central Ar-H (H-3, H-5) |
| 5.00 | s | 2H | - | Cbz -CH₂-O- |
| 3.52 | s | 2H | - | Ar-CH₂-COOH |
| 3.18 | q | 2H | 6.5 | -CH₂-NH-Cbz |
| 2.70 | t | 2H | 6.5 | Ar-CH₂-CH₂-N |
Note: The central para-substituted phenyl ring presents as a classic higher-order AA'BB' system, which simplifies to two apparent doublets at 400 MHz.
Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 172.8 | Quaternary (C=O) | -COOH |
| 156.1 | Quaternary (C=O) | Carbamate C=O |
| 137.5, 137.2, 133.1 | Quaternary (Ar) | Cbz C1, Central Ar C4, Central Ar C1 |
| 129.1, 128.4 | CH (Ar) | Central Ar C2/C6, Central Ar C3/C5 |
| 128.3, 127.7, 127.6 | CH (Ar) | Cbz Ar C3/C5, Cbz Ar C4, Cbz Ar C2/C6 |
| 65.1 | CH₂ | Cbz -CH₂-O- |
| 41.6 | CH₂ | -CH₂-NH-Cbz |
| 40.5 | CH₂ | Ar-CH₂-COOH |
| 34.8 | CH₂ | Ar-CH₂-CH₂-N |
Table 4: ATR FT-IR Key Functional Group Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3320 | Medium, Sharp | N-H stretch (Carbamate) |
| 3300 – 2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| 1712 | Strong | C=O stretch (Carboxylic acid) |
| 1688 | Strong | C=O stretch (Carbamate) |
Logical Relationships & Workflows
The elucidation process is not linear but highly interdependent. The following diagrams map the operational workflow and the specific 2D NMR logic used to validate the molecular connectivity.
Fig 1: Multi-modal analytical workflow for the structure elucidation of the target compound.
Fig 2: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) linkages confirming connectivity.
References
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Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. OpenReview. Available at:[1]
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On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding. The Journal of Organic Chemistry. Available at:[2]
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Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. ACS Central Science. Available at:[3]
